Superior ETA Receptor Binding Affinity of Endothelin-1 Acetate Versus Endothelin-2 and Endothelin-3
In [3H]BQ-123 competition binding assays at the human ETA receptor, Endothelin-1 Acetate (tested as ET-1) demonstrates a Ki of 0.058 nM. This represents a 1.7-fold higher affinity compared to Endothelin-2 (Ki = 0.10 nM) and an approximately 860-fold higher affinity compared to Endothelin-3 (Ki = 50 nM) within the same experimental system [1]. The acetate salt form does not alter the intrinsic binding properties of the ET-1 peptide, as the counterion dissociates in physiological buffer .
| Evidence Dimension | ETA receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 0.058 nM |
| Comparator Or Baseline | Endothelin-2: 0.10 nM; Endothelin-3: 50 nM |
| Quantified Difference | ET-1 vs ET-2: 1.7-fold higher affinity; ET-1 vs ET-3: ~860-fold higher affinity |
| Conditions | [3H]BQ-123 competition binding at human recombinant ETA receptors |
Why This Matters
Procurement of ET-1 Acetate ensures the highest ETA receptor affinity among endogenous endothelin isoforms, enabling lower working concentrations and reduced non-specific binding in receptor occupancy studies.
- [1] Ihara M, et al. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype. Eur J Pharmacol. 1995;274(1-3):1-6. View Source
